molecular formula C6H12ClN B6250244 rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 18150-19-1

rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No. B6250244
CAS RN: 18150-19-1
M. Wt: 133.6
InChI Key:
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Description

Rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride, also known as R6-BH6, is an organic compound with a unique cyclic structure. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in a variety of scientific research and laboratory experiments. R6-BH6 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. This compound has been studied for its potential uses in treating inflammation and pain, and its effects on the biochemical and physiological processes of the body.

Mechanism of Action

Rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride acts as a selective inhibitor of COX-2, an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. By blocking the activity of COX-2, rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is able to reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride has been studied for its effects on the biochemical and physiological processes of the body. Studies have shown that rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is able to reduce inflammation and pain by blocking the activity of COX-2. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Furthermore, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

Rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it useful for studying the effects of COX-2 inhibition on inflammation and pain. Additionally, it is relatively easy to synthesize and purify, which makes it convenient for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which limits its use in long-term experiments. Additionally, it is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are a number of potential future directions for research on rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride. For example, further research could be conducted to explore the effects of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential use of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride for the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research could be conducted to explore the potential use of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride as an analgesic. Finally, further research could be conducted to explore potential drug interactions and side effects associated with the use of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride.

Synthesis Methods

Rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is synthesized by a two-step reaction. The first step involves the condensation of 1-amino-4-chlorobutane with 2-aminobicyclo[3.1.0]hexane, which is followed by the addition of hydrochloric acid. The resulting product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

Rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride has been used in a variety of scientific research applications. For example, it has been used to study the effects of COX-2 inhibition on inflammation and pain. It has also been used to study the effects of COX-2 inhibition on the biochemical and physiological processes of the body. Additionally, it has been studied for its potential uses in the treatment of inflammation and pain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and the introduction of an amine group.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a bicyclic intermediate.", "Step 2: The intermediate is treated with ammonium chloride and sodium hydroxide to introduce an amine group.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is reduced with sodium borohydride in the presence of acetic acid to yield the final product.", "Step 5: The product is purified by recrystallization from a mixture of methanol and diethyl ether." ] }

CAS RN

18150-19-1

Product Name

rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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